N-[2-(dimethylamino)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide is a novel hypoglycemic agent. [, ] It belongs to the isoxazole class of compounds, known for their diverse biological activities.
The drug distributes widely to body tissues after both oral and intravenous administration. [] Notably, in rats, tissue concentrations (excluding the brain) exceed or equal blood concentrations. [] This suggests a high volume of distribution.
N-[2-(dimethylamino)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide undergoes partial metabolism before excretion. [] The extent of metabolism varies significantly across species, ranging from approximately 50% in rats to 90% in monkeys. [] This suggests species-specific differences in metabolic pathways.
Approximately 40% of the administered dose was recovered unchanged in urine, indicating partial metabolism. [] The primary metabolic pathway involved glucuronidation, while a minor pathway involved oxidation of the indole ring. [] The elimination half-life of the unchanged drug ranged from 25 to 30 hours, while the total radioactivity exhibited a half-life of 33 to 35 hours. []
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5